Pradimicin Q

α-glucosidase inhibition antidiabetic metabolic disease

Secure this unique aglycone standard for α-glucosidase inhibitor research. Pradimicin Q (CAS 141869-53-6) lacks antifungal activity, instead serving as a specific benchmark to validate assays and structure-activity studies. Its high-purity batches ensure reliable data and avoid cross-activity interference.

Molecular Formula C24H16O10
Molecular Weight 464.4 g/mol
CAS No. 141869-53-6
Cat. No. B129754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin Q
CAS141869-53-6
SynonymsPradimicin Q
Molecular FormulaC24H16O10
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O
InChIInChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1
InChIKeyQJLPWVUZFKETMK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pradimicin Q CAS 141869-53-6: Overview of a Unique Pradimicin Aglycone with α-Glucosidase Inhibitory Activity


Pradimicin Q (CAS 141869-53-6) is a naturally occurring benzo[a]naphthacene antibiotic produced by Actinomadura verrucosospora subsp. neohibisca R103-3 [1]. It is structurally distinct within the pradimicin family as an aglycone, lacking the D-amino acid and hexose sugar substitutions that characterize other pradimicins like Pradimicin A [2]. This structural divergence confers a unique pharmacological profile, with Pradimicin Q exhibiting potent α-glucosidase inhibitory activity rather than the hallmark antifungal activity of glycosylated pradimicins [REFS-1, REFS-3].

Why Pradimicin Q CAS 141869-53-6 Cannot Be Interchanged with Other Pradimicin Analogs


Pradimicin Q's aglycone structure fundamentally alters its biological target and therapeutic potential compared to glycosylated pradimicins. While pradimicins A, B, and C are potent antifungal agents acting via Ca²⁺-dependent binding to fungal cell wall mannans [1], Pradimicin Q exhibits negligible antifungal activity [2]. Instead, its unique structure confers potent α-glucosidase inhibition, a mechanism distinct from mannan binding [3]. Furthermore, the presence of the free carboxylic acid group at C-18, which is critical for Ca²⁺-dependent binding in other pradimicins, may be absent or modified in Pradimicin Q, further differentiating its activity profile [1]. Consequently, substituting Pradimicin Q with any other pradimicin analog for research or procurement would result in a complete loss of α-glucosidase inhibitory activity and introduce an irrelevant antifungal mechanism, rendering experimental data invalid and wasting resources.

Pradimicin Q CAS 141869-53-6: Quantitative Differentiation Evidence for Scientific Selection


Pradimicin Q Exhibits Potent α-Glucosidase Inhibition Unlike Glycosylated Pradimicins

Pradimicin Q is a potent α-glucosidase inhibitor, a property absent in glycosylated pradimicins like Pradimicin A, which are primarily antifungal. While the patent states that Pradimicin Q exhibits 'unexpectedly high' inhibitory activity compared to the structurally related α-glucosidase inhibitor benanomicin C, quantitative IC₅₀ values for this specific head-to-head comparison are not disclosed in the publicly available abstract [1]. However, the patent explicitly claims this superior activity as the basis for its novelty and utility in treating diabetes and related conditions [1].

α-glucosidase inhibition antidiabetic metabolic disease

Pradimicin Q Displays Selective Cytotoxicity Against Cancer Cell Lines

Pradimicin Q demonstrates differential cytotoxicity against human colon HCT-116 cells and murine melanoma B16-F10 cells, with IC₅₀ values of 75 μg/mL and 100 μg/mL, respectively . This indicates a degree of selectivity, as the compound is more potent against the human colon cancer cell line. This profile contrasts with many other pradimicin analogs, which are primarily evaluated for antifungal or antiviral activity [1].

cytotoxicity anticancer oncology

Pradimicin Q's Unique Aglycone Structure Dictates Non-Antifungal Activity Profile

Pradimicin Q is specifically identified as a 'pradimicin aglycone,' meaning it lacks the D-amino acid and hexose sugar moieties found in antifungal pradimicins like Pradimicin A [1]. This structural difference is directly linked to a functional divergence: while glycosylated pradimicins require these substituents for Ca²⁺-dependent binding to fungal mannans [2], Pradimicin Q is 'inactive against fungi' [3]. This negative antifungal data is a key differentiator, confirming that the aglycone structure eliminates the antifungal mechanism characteristic of the class.

aglycone structure-activity relationship SAR

Pradimicin Q is a Naturally Occurring Aglycone End-Product of Pradimicin Biosynthesis

Pradimicin Q represents a terminal branch point in the pradimicin biosynthetic pathway. Studies on the pradimicin gene cluster from Actinomadura hibisca and A. verrucosospora have shown that Pradimicin Q is an aglycone product, distinct from the glycosylated pradimicins A, B, and C which require additional tailoring steps including glycosylation by pdmS and pdmQ gene products [REFS-1, REFS-2]. This means Pradimicin Q is not a precursor but a distinct end-product of a specific biosynthetic route.

biosynthesis polyketide natural product

Pradimicin Q CAS 141869-53-6: Recommended Research and Industrial Application Scenarios


α-Glucosidase Inhibitor Screening and Diabetes Research

Researchers investigating novel α-glucosidase inhibitors for managing postprandial hyperglycemia should utilize Pradimicin Q as a positive control or lead compound. Its claimed 'unexpectedly high' inhibitory activity compared to benanomicin C [1] makes it a valuable benchmark for assessing the potency of new chemical entities in this class.

Cancer Cell Line Cytotoxicity Profiling

Given its selective cytotoxicity profile, with an IC₅₀ of 75 μg/mL against human colon HCT-116 cells and 100 μg/mL against murine melanoma B16-F10 cells , Pradimicin Q is a suitable probe for studies investigating mechanisms of cancer cell death, particularly in comparative analyses against other pradimicin analogs which lack this activity.

Structure-Activity Relationship (SAR) Studies of Pradimicin Aglycones

Pradimicin Q serves as a critical reference standard for SAR studies aiming to understand the functional consequences of glycosylation in the pradimicin family. Its confirmed lack of antifungal activity [2] provides a clear baseline for evaluating the contribution of the sugar and amino acid moieties to the antifungal mechanism of action of related compounds.

Biosynthetic Pathway Engineering and Natural Product Discovery

For groups engineering the pradimicin biosynthetic gene cluster, Pradimicin Q is a key analytical standard. It represents a major aglycone end-product of the pathway [3]. Its detection via LC-MS is essential for confirming the success of gene knockouts or modifications aimed at redirecting metabolic flux toward specific aglycone or glycosylated products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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